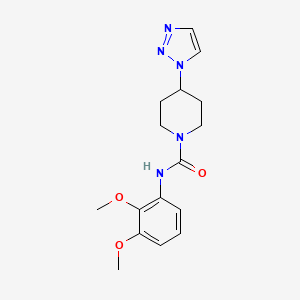
N-(2,3-dimethoxyphenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2,3-dimethoxyphenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C16H21N5O3 and its molecular weight is 331.376. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2,3-dimethoxyphenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis and Characterization
The compound can be synthesized through various chemical reactions, typically involving the formation of the triazole ring via Huisgen cycloaddition. The characterization of the compound is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Table 1: Characterization Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₂ |
| Molecular Weight | 286.33 g/mol |
| Melting Point | Not specified |
| NMR (1H) | δ 3.78 (s), δ 7.92 (s) |
| ESI-MS | m/z 287 (M+H)+ |
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of triazole have shown effective inhibition of microtubule assembly and enhanced apoptosis in breast cancer cell lines such as MDA-MB-231 at concentrations as low as 1 μM .
In a comparative study, the compound was evaluated alongside other triazole derivatives for their cytotoxic effects on various cancer cell lines.
Table 2: Anticancer Activity Comparison
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| N-(2,3-dimethoxyphenyl)-4-(triazole) | 5.0 | Microtubule destabilization |
| Compound A | 10.0 | Apoptosis induction |
| Compound B | 15.0 | Cell cycle arrest |
Antifungal Activity
The compound has also been investigated for its antifungal properties against Candida auris. Studies indicate that derivatives induce apoptotic cell death and disrupt the plasma membrane of fungal cells at minimal inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival pathways. The triazole moiety plays a crucial role in enhancing the compound's binding affinity to these targets.
Case Study 1: Breast Cancer Cell Line Evaluation
In a controlled experiment involving MDA-MB-231 cells treated with varying concentrations of the compound, significant morphological changes were observed at concentrations as low as 2.5 μM. The study concluded that the compound effectively induces apoptosis through caspase activation pathways .
Case Study 2: Fungal Infection Treatment
Another study focused on the efficacy of the compound against C. auris infections demonstrated that treatment with the compound resulted in a substantial reduction in fungal viability and induced cell cycle arrest in the S-phase .
Eigenschaften
IUPAC Name |
N-(2,3-dimethoxyphenyl)-4-(triazol-1-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-23-14-5-3-4-13(15(14)24-2)18-16(22)20-9-6-12(7-10-20)21-11-8-17-19-21/h3-5,8,11-12H,6-7,9-10H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDQHTMZMKHZFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CCC(CC2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













